2-((Benzyloxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Description
The compound “2-((Benzyloxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a complex organic molecule. It is related to Monobenzyl phthalate (2-((Benzyloxy)carbonyl)benzoic acid), which is a urinary metabolite associated with exposure to phthalates, such as diethylhexyl phthalate (DEHP) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the benzyloxy carbonyl group, and the attachment of the carboxylic acid group. Protodeboronation of alkyl boronic esters utilizing a radical approach could be a part of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be expected to include a tetrahydroisoquinoline ring, a benzyloxy carbonyl group, and a carboxylic acid group. The carbonyl group is polar, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl group, which is electrophilic and can be attacked by nucleophiles . The benzylic position is also activated toward free radical attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group could affect its solubility, boiling point, and melting point .Future Directions
properties
IUPAC Name |
6-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGMHIAVPAIOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661463 |
Source
|
Record name | 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyloxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1219360-65-2 |
Source
|
Record name | 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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